TAK1 Kinase Inhibition: 3.4-Fold Greater Potency than Takinib
Amide derivatives synthesized from imidazo[1,2-b]pyridazine-3-carboxylic acid intermediates demonstrate significantly enhanced TAK1 inhibition compared to the reference inhibitor takinib. The lead compound 26, a 6-substituted morpholine derivative bearing an appropriate aryl substituent at position-3, inhibits TAK1 enzymatic activity with an IC₅₀ of 55 nM. Under identical assay conditions, the known TAK1 inhibitor takinib exhibits an IC₅₀ of 187 nM, representing a 3.4-fold improvement in potency [1]. This enhanced biochemical activity translates to cellular efficacy: compound 26 inhibits the growth of multiple myeloma cell lines MPC-11 and H929 with GI₅₀ values as low as 30 nM.
| Evidence Dimension | TAK1 kinase enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 55 nM (imidazo[1,2-b]pyridazine derivative 26) |
| Comparator Or Baseline | 187 nM (takinib, known TAK1 inhibitor) |
| Quantified Difference | 3.4-fold improvement in potency |
| Conditions | In vitro kinase assay under identical conditions; cellular GI₅₀ in MPC-11 and H929 multiple myeloma cell lines |
Why This Matters
Demonstrates that the imidazo[1,2-b]pyridazine-3-carboxylic acid scaffold enables access to TAK1 inhibitors with substantially improved potency over existing reference compounds, directly relevant for oncology programs targeting TAK1-overexpressing malignancies.
- [1] Akwata D, et al. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Med Chem. 2023;15(1):178-192. doi:10.1039/d3md00415e View Source
